2-Amino-5-bromo-3-ethoxypyrazine
Overview
Description
2-Amino-5-bromo-3-ethoxypyrazine is a chemical compound used in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-3-ethoxypyrazine can be achieved from Sodium ethoxide and 2-Amino-3,5-dibromopyrazine . The compound has a molecular weight of 218.05 .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-3-ethoxypyrazine is represented by the linear formula C6H8BrN3O . The InChI code for the compound is 1S/C6H8BrN3O/c1-2-11-6-5 (8)9-3-4 (7)10-6/h3H,2H2,1H3, (H2,8,9) .Physical And Chemical Properties Analysis
2-Amino-5-bromo-3-ethoxypyrazine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Challenges and Alternatives : The synthesis of 2-Amino-5-bromo-3-ethoxypyrazine presents challenges due to side-reactions and inefficient bromine replacement, suggesting alternative synthesis routes may be more effective (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Amination Processes : Studies on the amination of related compounds indicate complex pathways and byproducts, which may be relevant for understanding the synthesis of 2-Amino-5-bromo-3-ethoxypyrazine (Pieterse & Hertog, 2010).
Applications in Material Science
- Corrosion Inhibition : Computational studies suggest that similar pyrazine derivatives, including 2-amino-5-bromopyrazine, may act as effective corrosion inhibitors, which could extend to 2-Amino-5-bromo-3-ethoxypyrazine (Saha, Hens, Murmu, & Banerjee, 2016).
Biochemical and Pharmaceutical Research
Energetic Materials : Derivatives of aminopyrazine, like 2-amino-5-bromopyrazine, are used in the preparation of high-energy materials, suggesting potential applications for 2-Amino-5-bromo-3-ethoxypyrazine in this field (Klapötke, Piercey, & Stierstorfer, 2012).
Antiviral and Antimicrobial Activities : Certain pyridine and pyrimidine derivatives, structurally similar to 2-Amino-5-bromo-3-ethoxypyrazine, have shown antiviral and antimicrobial properties, indicating possible research avenues for 2-Amino-5-bromo-3-ethoxypyrazine (Hocková et al., 2003); (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential : Pyrazole and triazole derivatives, closely related to 2-Amino-5-bromo-3-ethoxypyrazine, have been investigated for their anticancer properties, suggesting similar potential for 2-Amino-5-bromo-3-ethoxypyrazine (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Catalysis and Chemical Reactions
- Catalytic Applications : The reactivity of similar bromo-substituted pyridines in catalytic aminations suggests potential catalytic applications for 2-Amino-5-bromo-3-ethoxypyrazine (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-ethoxypyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVPSYHZBDHGGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506484 | |
Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-ethoxypyrazine | |
CAS RN |
77112-66-4 | |
Record name | 5-Bromo-3-ethoxypyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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